molecular formula C27H30O14 B3027506 3'-Methoxymirificin CAS No. 1297609-29-0

3'-Methoxymirificin

Cat. No.: B3027506
CAS No.: 1297609-29-0
M. Wt: 578.5 g/mol
InChI Key: PBJNFLDMFZTUMU-RYKANLFKSA-N
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Description

3’-Methoxymirificin: is a naturally occurring flavonoid glycoside. It is characterized by its complex molecular structure, which includes a methoxy group attached to the mirificin backbone. This compound is known for its potential therapeutic properties and is found in various plant sources. Its molecular formula is C27H30O14 and it has a molecular weight of 578.52 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxymirificin typically involves multiple steps, including glycosylation and methylation reactions. The process begins with the extraction of the core flavonoid structure from plant sources, followed by the selective addition of sugar moieties and methoxy groups under controlled conditions. Common reagents used in these reactions include glycosyl donors, methylating agents, and catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of 3’-Methoxymirificin involves large-scale extraction from plant materials, followed by purification processes such as chromatography. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure the purity and consistency of the final product. The industrial synthesis may also involve biotechnological methods to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 3’-Methoxymirificin undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the glycoside moieties or the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium carbonate are employed under mild conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3’-Methoxymirificin, each with distinct chemical and biological properties.

Scientific Research Applications

3’-Methoxymirificin has a wide range of applications in scientific research, including:

    Chemistry: It is used as a model compound to study glycosylation and methylation reactions.

    Biology: Research has shown its potential in modulating biological pathways, making it a candidate for studying cellular processes.

    Medicine: Due to its antioxidant and anti-inflammatory properties, it is being investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

    Industry: It is used in the development of natural health products and dietary supplements due to its bioactive properties.

Mechanism of Action

The mechanism of action of 3’-Methoxymirificin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.

    Modulation of Signaling Pathways: It affects pathways such as the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.

Comparison with Similar Compounds

    Mirificin: The parent compound without the methoxy group.

    Puerarin: Another flavonoid glycoside with similar biological activities.

    Daidzein: A structurally related isoflavone with known health benefits.

Uniqueness: 3’-Methoxymirificin is unique due to the presence of the methoxy group, which enhances its bioavailability and potency compared to its analogs. This structural modification allows it to interact more effectively with biological targets, making it a promising candidate for therapeutic applications.

Properties

IUPAC Name

8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-37-17-6-11(2-4-13(17)29)16-7-15(31)12-3-5-14(30)19(23(12)40-16)24-22(34)21(33)20(32)18(41-24)8-38-26-25(35)27(36,9-28)10-39-26/h2-7,18,20-22,24-26,28-30,32-36H,8-10H2,1H3/t18-,20-,21+,22-,24+,25+,26-,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJNFLDMFZTUMU-RYKANLFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)C4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Methoxymirificin
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3'-Methoxymirificin
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3'-Methoxymirificin
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3'-Methoxymirificin
Reactant of Route 5
3'-Methoxymirificin
Reactant of Route 6
3'-Methoxymirificin

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